molecular formula C15H22O5 B1615786 Ethyl 3,4,5-triethoxybenzoate CAS No. 31374-71-7

Ethyl 3,4,5-triethoxybenzoate

Cat. No.: B1615786
CAS No.: 31374-71-7
M. Wt: 282.33 g/mol
InChI Key: YFPCQOCKFBQIQG-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-triethoxybenzoate is an organic compound with the molecular formula C15H22O5. It is an ester derivative of benzoic acid, specifically this compound. This compound is characterized by the presence of three ethoxy groups attached to the benzene ring, making it a triethoxybenzoate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4,5-triethoxybenzoate can be synthesized through the esterification of 3,4,5-triethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion. The general reaction is as follows:

3,4,5-triethoxybenzoic acid+ethanolsulfuric acidethyl 3,4,5-triethoxybenzoate+water\text{3,4,5-triethoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3,4,5-triethoxybenzoic acid+ethanolsulfuric acid​ethyl 3,4,5-triethoxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-triethoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 3,4,5-triethoxybenzoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Hydrolysis: 3,4,5-triethoxybenzoic acid and ethanol.

    Reduction: 3,4,5-triethoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4,5-triethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3,4,5-triethoxybenzoate involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules. The ester group can undergo hydrolysis, releasing 3,4,5-triethoxybenzoic acid, which may have its own biological activities. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4,5-trimethoxybenzoate: Similar structure but with methoxy groups instead of ethoxy groups.

    Methyl 3,4,5-triethoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and interactions with other molecules. The ethoxy groups provide steric hindrance and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

ethyl 3,4,5-triethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O5/c1-5-17-12-9-11(15(16)20-8-4)10-13(18-6-2)14(12)19-7-3/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPCQOCKFBQIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90317538
Record name Ethyl 3,4,5-triethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31374-71-7
Record name NSC317616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,4,5-triethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90317538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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